molecular formula C20H21N3O2 B2762918 N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide CAS No. 1797699-80-9

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide

Cat. No.: B2762918
CAS No.: 1797699-80-9
M. Wt: 335.407
InChI Key: QHNUGYXWPUYHRZ-UHFFFAOYSA-N
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Description

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole ring with a methoxypyrrolidine moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The methoxypyrrolidine moiety can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by the methoxypyrrolidine group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of a nitro group can produce an amine .

Scientific Research Applications

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways . The methoxypyrrolidine moiety may enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide is unique due to its combination of an indole ring and a methoxypyrrolidine moiety. This structural feature may confer distinct biological properties and potential therapeutic applications compared to other similar compounds .

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-25-18-9-11-23(13-18)17-6-4-16(5-7-17)22-20(24)15-3-2-14-8-10-21-19(14)12-15/h2-8,10,12,18,21H,9,11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNUGYXWPUYHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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